molecular formula C8H20Cl2N2 B6222693 rac-(1R,2R)-N1,N1,1-trimethylcyclopentane-1,2-diamine dihydrochloride, cis CAS No. 2763584-12-7

rac-(1R,2R)-N1,N1,1-trimethylcyclopentane-1,2-diamine dihydrochloride, cis

Cat. No. B6222693
CAS RN: 2763584-12-7
M. Wt: 215.2
InChI Key:
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Description

Rac-(1R,2R)-N1,N1,1-trimethylcyclopentane-1,2-diamine dihydrochloride, cis (hereafter referred to as rac-TMCD) is a chiral diamine with a chiral center at the C3 position, which has been studied for its potential use as a synthetic intermediate in the production of pharmaceuticals, as well as for its potential therapeutic applications. Rac-TMCD is a member of the family of cyclic diamines, and is an important synthetic reagent due to its ability to form stable adducts with a variety of nucleophiles. Rac-TMCD is a relatively new compound, and its properties and potential uses are still being investigated.

Mechanism of Action

Rac-TMCD is a chiral diamine, and its mechanism of action is based on its ability to form stable adducts with nucleophiles. When rac-TMCD is reacted with a nucleophile, the chiral center at the C3 position can be attacked by the nucleophile, forming a stable adduct. This adduct can then be further reacted with other reagents, allowing for the synthesis of a variety of compounds with different chiral centers.
Biochemical and Physiological Effects
Rac-TMCD has been studied for its potential therapeutic applications, but its effects on biochemical and physiological systems are still being investigated. In vitro studies have shown that rac-TMCD can inhibit the activity of several enzymes involved in the metabolism of drugs, such as cytochrome P450 and cytochrome b5. Rac-TMCD has also been shown to inhibit the activity of several proteins involved in the regulation of cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

Rac-TMCD has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is stable under a wide range of conditions. Additionally, it is relatively non-toxic, and can be used in a variety of applications. However, rac-TMCD is also limited in its use in laboratory experiments, as it is not very soluble in water and is not very reactive.

Future Directions

The potential applications of rac-TMCD are still being explored, and there are several possible future directions for its use.
1. Rac-TMCD could be used as a reagent in the synthesis of chiral drugs.
2. Rac-TMCD could be used to synthesize chiral polymers for use in materials science.
3. Rac-TMCD could be used as a template in the synthesis of peptides and other biomolecules.
4. Rac-TMCD could be used to synthesize chiral compounds for use in asymmetric catalysis.
5. Rac-TMCD could be used to study the effects of chirality on biochemical and physiological systems.
6. Rac-TMCD could be used to study the effects of chirality on drug metabolism.
7. Rac-TMCD could be used to study the effects of chirality on cell proliferation and apoptosis.
8. Rac-TMCD could be used to study the effects of chirality on enzyme activity.
9. Rac-TMCD could be used to study the effects of chirality on drug-receptor interactions.
10. Rac-TMCD could be used to study the effects of chirality on the formation of stable adducts.

Synthesis Methods

Rac-TMCD can be synthesized from the reaction of 1,2-diaminocyclopentane with trimethylchlorosilane, followed by hydrolysis with hydrochloric acid. This method is simple and efficient, and yields rac-TMCD in good yields.

Scientific Research Applications

Rac-TMCD has been used in a variety of fields, including organic chemistry, biochemistry, and materials science. In organic chemistry, rac-TMCD has been used as a reagent in the synthesis of various chiral compounds, including chiral alcohols, amines, and amino acids. In biochemistry, rac-TMCD has been used as a chiral template in the synthesis of peptides and other biomolecules. In materials science, rac-TMCD has been used as a reagent in the synthesis of various polymers and other materials.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-N1,N1,1-trimethylcyclopentane-1,2-diamine dihydrochloride, cis involves the reaction of cyclopentanone with methylamine to form N-methylcyclopentanamine. This intermediate is then reacted with formaldehyde and hydrogen gas in the presence of a catalyst to form rac-(1R,2R)-N1,N1,1-trimethylcyclopentane-1,2-diamine. The final step involves the reaction of this compound with hydrochloric acid to form the dihydrochloride salt in the cis configuration.", "Starting Materials": [ "Cyclopentanone", "Methylamine", "Formaldehyde", "Hydrogen gas", "Catalyst", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclopentanone is reacted with methylamine in the presence of a catalyst to form N-methylcyclopentanamine.", "Step 2: N-methylcyclopentanamine is reacted with formaldehyde and hydrogen gas in the presence of a catalyst to form rac-(1R,2R)-N1,N1,1-trimethylcyclopentane-1,2-diamine.", "Step 3: rac-(1R,2R)-N1,N1,1-trimethylcyclopentane-1,2-diamine is reacted with hydrochloric acid to form the dihydrochloride salt in the cis configuration." ] }

CAS RN

2763584-12-7

Product Name

rac-(1R,2R)-N1,N1,1-trimethylcyclopentane-1,2-diamine dihydrochloride, cis

Molecular Formula

C8H20Cl2N2

Molecular Weight

215.2

Purity

95

Origin of Product

United States

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